molecular formula C14H18N4O2 B12340456 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-

1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-

Katalognummer: B12340456
Molekulargewicht: 274.32 g/mol
InChI-Schlüssel: JBXKMORUNAWVGF-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of indazole derivatives often involves metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts like Cu(OAc)2 and AgNO3 in the presence of suitable oxidants and solvents can facilitate the large-scale production of these compounds .

Analyse Chemischer Reaktionen

Types of Reactions

1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the indazole ring .

Wissenschaftliche Forschungsanwendungen

1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridinyl-ethenyl substituent can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Nitroindazole: Similar in structure but lacks the pyridinyl-ethenyl substituent.

    6-Nitro-1H-indazole: Another derivative with a nitro group but different substituents.

    6-Nitroisoindazole: A structural isomer with similar properties.

Uniqueness

1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- is unique due to the presence of both a nitro group and a pyridinyl-ethenyl substituent. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C14H18N4O2

Molekulargewicht

274.32 g/mol

IUPAC-Name

6-nitro-3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole

InChI

InChI=1S/C14H18N4O2/c19-18(20)11-5-6-12-13(16-17-14(12)9-11)7-4-10-3-1-2-8-15-10/h1-4,7-8,11-14,16-17H,5-6,9H2/b7-4+

InChI-Schlüssel

JBXKMORUNAWVGF-QPJJXVBHSA-N

Isomerische SMILES

C1CC2C(CC1[N+](=O)[O-])NNC2/C=C/C3=CC=CC=N3

Kanonische SMILES

C1CC2C(CC1[N+](=O)[O-])NNC2C=CC3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.